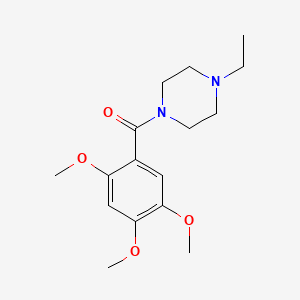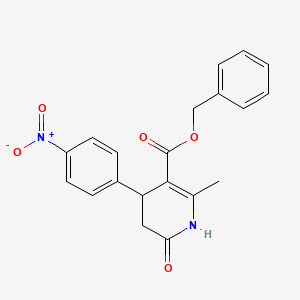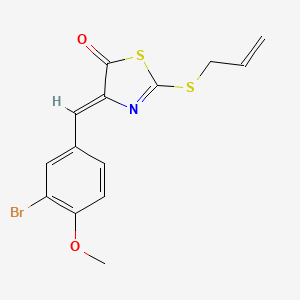
N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide, also known as BZS, is a chemical compound that has been extensively studied for its potential applications in various fields. BZS is a sulfonamide derivative of benzothiadiazole, which is a heterocyclic compound that contains a sulfur and nitrogen atom in its ring structure. BZS has been found to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.
Scientific Research Applications
N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been found to exhibit anticancer, antifungal, and antibacterial properties. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
In addition to its medicinal properties, this compound has also been studied for its potential applications in the field of optoelectronics. This compound has been found to exhibit fluorescence properties, which make it a potential candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide is not fully understood. However, studies have suggested that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
In addition to its anticancer properties, this compound has also been found to exhibit anti-inflammatory and antioxidant properties. Studies have shown that this compound inhibits the production of inflammatory cytokines and reduces oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide is its broad spectrum of biological activity, which makes it a potential candidate for use in various applications. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities.
One limitation of this compound is its potential toxicity, which requires careful handling and testing. Another limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide. One direction is to further investigate its potential applications in the field of medicine, particularly in the treatment of cancer and fungal infections. Another direction is to explore its potential applications in the field of optoelectronics, particularly in the development of OLEDs and other optoelectronic devices. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
The synthesis of N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide involves the reaction of 2-aminobenzenesulfonamide with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with thionyl chloride to form the benzothiadiazole ring. The final step involves the reaction of the benzothiadiazole intermediate with sodium azide and copper sulfate to form the desired product, this compound.
Properties
IUPAC Name |
N-(2-phenoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c22-26(23,17-12-6-10-15-18(17)20-25-19-15)21-14-9-4-5-11-16(14)24-13-7-2-1-3-8-13/h1-12,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYFHKUWRWCNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5106532.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5106540.png)
![4-{[(4-methylphenyl)amino]methyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5106548.png)
![2-(ethylthio)ethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5106550.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5106556.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline](/img/structure/B5106557.png)

![3-phenyl-N-[1-(1-{[(1R*,2S*)-2-propylcyclopropyl]carbonyl}-4-piperidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5106570.png)
![(2R*,3R*)-3-(3,6-dihydro-1(2H)-pyridinyl)-1'-(1H-pyrazol-3-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5106572.png)
![2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5106578.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106591.png)



